molecular formula C11H12O2 B133475 6-Ethoxy-2,3-dihydro-1H-inden-1-one CAS No. 142888-69-5

6-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B133475
M. Wt: 176.21 g/mol
InChI Key: FXWIWVFACNRFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, the starting materials include tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These are then coupled with aromatic aldehydes to yield Schiff base compounds. The synthesis process is characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallographic analysis was used to determine the crystal and molecular structure of one of the synthesized Schiff base compounds. The compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds, which contribute to the stability of the molecule. These hydrogen bonds were quantified, with distances and angles indicating strong interactions within the molecule .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Although the provided data does not detail specific reactions involving 6-Ethoxy-2,3-dihydro-1H-inden-1-one, the analysis of similar compounds, such as the Schiff bases mentioned, can provide insights into potential reactivity. Schiff bases are known for their versatility in chemical reactions, including their use as ligands in coordination chemistry and as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. The Schiff base compounds synthesized in the study exhibit specific intramolecular hydrogen bonding patterns, which can affect properties such as solubility, melting point, and chemical stability. Density Functional Theory (DFT) calculations can predict these properties and provide a deeper understanding of the compound's behavior under different conditions. However, the specific properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one are not detailed in the provided data .

In another study, 5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one was synthesized using a strong acid ion exchange resin as a catalyst. The high yield of the reaction (up to 97.96%) under optimal conditions indicates that the resin is an effective catalyst for this type of synthesis. The reaction conditions, such as the molar ratio of reactants, amount of resin, solvent choice, and temperature, were optimized to achieve this high yield . While this study does not directly relate to 6-Ethoxy-2,3-dihydro-1H-inden-1-one, it provides an example of how reaction conditions can be fine-tuned to synthesize similar ethoxy-containing heterocyclic compounds.

Scientific Research Applications

1. Antibacterial and Antifungal Studies

  • Application Summary : 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Alzheimer’s Disease Treatment

  • Application Summary : Novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
  • Methods of Application : Twenty-eight novel 2,3-dihydro-1H-inden-1-ones were designed and synthesized .
  • Results : Among these compounds, one compound displayed satisfactory inhibitory activities and selectivity against AChE (IC 50 = 0.28 μM) and PDE4D (IC 50 = 1.88 μM). This compound revealed a comparable neuroprotective effect and exhibited more potent anti-neuroinflammation than the donepezil and drug combination (donepezil + rolipram) groups .

3. Synthesis of Indinavir

  • Application Summary : 1H-inden-1-one is used as an important intermediate in the synthesis of Indinavir .
  • Methods of Application : The synthesis involves the reaction of dry hydrogen chloride with freshly distilled indene, followed by oxidation with chromium trioxide in glacial acetic acid .
  • Results : The result is the production of α-chlorodihydroindene, which is then oxidized to produce 2,3-dihydro-1H-inden-1-one .

properties

IUPAC Name

6-ethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWIWVFACNRFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567352
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

142888-69-5
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.